molecular formula C10H12N2O4S B13354644 S-[(2-Nitrophenyl)methyl]-L-cysteine CAS No. 61543-53-1

S-[(2-Nitrophenyl)methyl]-L-cysteine

Cat. No.: B13354644
CAS No.: 61543-53-1
M. Wt: 256.28 g/mol
InChI Key: QLUTZSRKFWJIGM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cysteine Modifications in Chemical Biology

Cysteine is a semi-essential proteinogenic amino acid distinguished by its thiol (-SH) side chain. wikipedia.org This thiol group imparts unique chemical reactivity that makes cysteine a focal point for chemical modifications in proteins. ox.ac.uksemanticscholar.org It is one of the least abundant amino acids, yet it is often found in highly conserved regions within the functional sites of proteins, highlighting its importance in catalysis, regulation, and binding. acs.org

The reactivity of the cysteine thiol allows it to participate in a wide range of chemical transformations, which researchers have harnessed to selectively install probes, drugs, or other functional groups onto proteins. ox.ac.uk A primary role of cysteine in protein structure is the formation of disulfide bonds, which are crucial for the folding and stability of many proteins, particularly those in the oxidizing environment of the endoplasmic reticulum or the extracellular space. frontiersin.orgacs.org

Beyond its structural role, the cysteine thiol is a key player in redox signaling. frontiersin.org Its sulfur atom can exist in various oxidation states (from -2 to +6), leading to a diverse array of post-translational modifications (PTMs). acs.org These modifications, including sulfenylation (SOH), sulfinylation (SO₂H), and S-glutathionylation, are often reversible and can profoundly alter a protein's structure, function, and interactions, thereby regulating cellular signaling pathways. frontiersin.orgacs.org The unique ability of cysteine to undergo these reversible modifications makes it a critical component of cellular responses to oxidative stress and a central hub for signal transduction. frontiersin.org The development of chemical tools to study and manipulate cysteine modifications is therefore a rapidly expanding and vital area of chemical biology. ox.ac.uk

Role of Nitrophenyl-Derived Probes in Molecular Research

Nitrophenyl-derived compounds, particularly those based on the 2-nitrobenzyl scaffold, are cornerstones of photoremovable protecting group (PPG) chemistry. psu.edunih.gov PPGs, also known as photocages or phototriggers, are light-sensitive moieties that can be covalently attached to a biomolecule, rendering it biologically inactive. mdpi.comresearchgate.netnih.gov The core function of these probes is to provide precise external control over the release and activation of the biomolecule. mdpi.comnih.gov This is achieved through photolysis—irradiation with light of a specific wavelength (typically UV light for nitrobenzyl groups) which cleaves the covalent bond and liberates the active molecule. researchgate.netwikipedia.org

This technology allows researchers to overcome the limitations of traditional methods by offering unparalleled spatial and temporal control over biological events. nih.govacs.org A bioactive compound can be introduced to a complex system, such as a living cell or tissue, in its "caged" or inactive form and then activated at a precise moment and location by a focused light source. psu.edunih.gov

The 2-nitrobenzyl group is one of the most common and historically significant PPGs, first developed for applications in organic synthesis and later pioneered in biochemistry for caging nucleotides like ATP. psu.edu The mechanism of photorelease for 2-nitrobenzyl derivatives involves an intramolecular hydrogen transfer upon excitation, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule. researchgate.net A notable byproduct of this reaction is 2-nitrosobenzaldehyde, which can be reactive and strongly absorbing, a factor that must be considered in experimental design. nih.govacs.org Despite this, the synthetic accessibility and robust photochemistry of nitrobenzyl derivatives have led to their widespread use in caging a vast array of molecules, including neurotransmitters, ions, peptides, and nucleic acids. nih.govwikipedia.org

Table 2: Key Characteristics of 2-Nitrobenzyl Photoremovable Protecting Groups
CharacteristicDescriptionReference
Activation Photolysis, typically with UV light (wavelengths >300 nm). psu.eduwikipedia.org
Mechanism Light-induced intramolecular hydrogen transfer forms an aci-nitro intermediate, which rearranges to release the caged molecule. researchgate.net
Key Byproduct 2-Nitrosobenzaldehyde or a related derivative, which can be reactive and absorb light. nih.govacs.org
Advantages Provides high spatial and temporal control over the release of bioactive molecules; synthetically accessible. psu.edunih.gov
Common Applications Caging of nucleotides, neurotransmitters, amino acids, peptides, and other signaling molecules. nih.govwikipedia.org

Historical Context and Evolution of S-[(2-Nitrophenyl)methyl]-L-Cysteine Applications

The concept of using light to control cellular chemistry emerged in the late 1970s with the invention of caged compounds. acs.orgacs.org This groundbreaking work involved blocking the active functionality of a physiological signaling molecule with a photochemical protecting group. acs.org The first significant biological applications were reported in 1978, demonstrating the photoactivation of cyclic adenosine (B11128) monophosphate (camp) and adenosine triphosphate (ATP) using 2-nitrobenzyl and related nitrophenyl groups. psu.edunih.gov This introduction of "caged ATP" provided a powerful new tool for studying energy-dependent cellular processes with unprecedented temporal resolution. psu.edu

Following these initial successes with nucleotides, the technology was rapidly extended to a broad range of other biologically active molecules. nih.gov The strategy of caging functional groups was applied to amino acids to control peptide and protein activity. This compound emerged from this effort as a protected form of cysteine that could be incorporated into synthetic peptides. The 2-nitrobenzyl group effectively masks the reactive thiol side chain, preventing it from forming disulfide bonds or participating in other reactions until its removal is desired.

The evolution of its applications has seen this compound transition from being a simple protected amino acid for peptide synthesis to a key component in the creation of sophisticated molecular probes. chemimpex.com Researchers now use it to synthesize peptides and proteins with "caged" cysteine residues to study a variety of complex processes. For example, by caging a critical cysteine in an enzyme's active site, the enzyme can be rendered inert until a pulse of light restores its catalytic function, allowing for the study of enzyme kinetics and signaling cascades in real-time. chemimpex.com This approach has become invaluable for dissecting protein interactions, enzyme mechanisms, and cellular signaling pathways with high precision. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61543-53-1

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

(2R)-2-amino-3-[(2-nitrophenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C10H12N2O4S/c11-8(10(13)14)6-17-5-7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1

InChI Key

QLUTZSRKFWJIGM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC[C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)CSCC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for S 2 Nitrophenyl Methyl L Cysteine and Its Derivatives

Strategies for S-Alkylation of L-Cysteine with Nitrophenyl-Containing Moieties

The core of synthesizing S-[(2-Nitrophenyl)methyl]-L-cysteine lies in the formation of a thioether bond between the thiol group of L-cysteine and a (2-nitrophenyl)methyl group. This is predominantly achieved through S-alkylation reactions.

Nucleophilic Substitution Approaches (e.g., Reaction of L-Cysteine with Halogenated Nitrophenylbenzyls)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between L-cysteine and a halogenated 2-nitrobenzyl derivative, typically 2-nitrobenzyl bromide or chloride. In this reaction, the thiol group of L-cysteine, in its deprotonated thiolate form, acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the 2-nitrobenzyl halide and displacing the halide leaving group. researchgate.netrsc.org

The reaction is generally carried out in a suitable solvent system, such as aqueous ethanol (B145695) or dimethylformamide (DMF), under basic conditions to facilitate the formation of the thiolate anion. The choice of base is crucial to ensure deprotonation of the thiol group without promoting undesirable side reactions. Common bases include sodium hydroxide, sodium bicarbonate, or organic bases like triethylamine. The presence of the nitro group in the ortho position of the benzyl (B1604629) ring activates the benzylic carbon towards nucleophilic attack, facilitating the reaction.

A general reaction scheme is presented below:

L-Cysteine + 2-Nitrobenzyl Halide → this compound + Halide salt

Key reaction parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants. While the reaction can proceed at room temperature, gentle heating may be employed to increase the reaction rate. Careful monitoring of the reaction progress is typically performed using techniques like thin-layer chromatography (TLC) to determine the point of completion and to minimize the formation of byproducts. The S-alkylation of cysteine is a versatile method that has been extensively reviewed for the modification of peptides. nih.govresearchgate.net

Michael Addition Reactions for Related Structures (e.g., β-methyl-β-nitrostyrene derivatives with L-cysteine)

While not a direct synthesis of this compound, the Michael addition of L-cysteine to activated nitro-olefins represents a related and important strategy for forming carbon-sulfur bonds with nitrophenyl-containing moieties. This reaction is particularly relevant for the synthesis of derivatives where the nitrophenyl group is not directly attached to the methyl group bonded to the sulfur.

An example of this approach is the reaction of L-cysteine with β-methyl-β-nitrostyrene derivatives. researchgate.net In this conjugate addition reaction, the nucleophilic thiol group of L-cysteine adds to the β-carbon of the α,β-unsaturated nitro compound. The reaction is typically catalyzed by a base and proceeds readily due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.

The synthesis of the β-methyl-β-nitrostyrene precursors can be achieved through a nitroaldol condensation (Henry reaction) between a substituted benzaldehyde (B42025) and nitroethane. researchgate.net The subsequent Michael addition with L-cysteine is then carried out in a suitable solvent like ethanol at room temperature. researchgate.net This methodology provides access to a range of S-adducts with varying substitution patterns on the phenyl ring. The reversibility of the Michael addition under certain conditions has also been explored, offering potential for dynamic covalent chemistry applications. nih.gov

Protecting Group Chemistry in the Synthesis of this compound Conjugates

In the context of peptide synthesis, where this compound might be incorporated as a building block, the use of protecting groups is essential to prevent unwanted side reactions at the thiol group of cysteine. acs.org

Thiol Protection Strategies for Cysteine in Peptide Synthesis Contexts

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection a critical consideration during peptide synthesis. acs.org A wide array of thiol protecting groups have been developed, each with its own specific conditions for introduction and removal, allowing for orthogonal protection strategies in the synthesis of complex peptides. sigmaaldrich.comsemanticscholar.org

Commonly used thiol protecting groups in solid-phase peptide synthesis (SPPS) include:

Protecting GroupAbbreviationCleavage Conditions
TritylTrtAcidic conditions (e.g., TFA)
AcetamidomethylAcmIodine, mercury(II) acetate, or silver trifluoromethanesulfonate
tert-ButyltBuStrong acids (e.g., HF)
4-MethoxytritylMmtMildly acidic conditions
3-Nitro-2-pyridylsulfenylNpysThiolysis, reduction

Advanced Synthetic Techniques and Scalability Considerations (e.g., Electrochemical Synthesis for Cysteine Derivatives)

Modern synthetic chemistry offers advanced techniques that can provide more efficient, sustainable, and scalable routes to cysteine derivatives.

Electrochemical methods represent a promising green alternative to traditional chemical synthesis. acs.org Electrosynthesis can often be performed under mild conditions without the need for stoichiometric reagents, reducing waste generation. While specific examples of the electrochemical synthesis of this compound are not prevalent in the literature, the principles of electrochemical S-alkylation are being explored. Enzymatic synthesis is another powerful tool for the production of L-cysteine and its derivatives, offering high selectivity and yields under mild conditions. nih.govgoogle.com

Flow chemistry is another advanced technique that offers significant advantages in terms of scalability, safety, and process control. The S-alkylation of cysteine-containing peptides has been successfully demonstrated using flow reactors, which can lead to shorter reaction times and improved yields. rsc.org The use of microfluidics technology can enhance efficiency and reduce energy consumption. rsc.org Thianthrenium salts have been developed as effective alkylating agents for cysteine in flow chemistry systems. rsc.orgresearchgate.net

Purification and Characterization Considerations in Synthetic Pathways

The purification and characterization of this compound and its derivatives are crucial steps to ensure the identity and purity of the final product.

Following the synthesis, the crude product is typically purified using chromatographic techniques. For small molecules like this compound, recrystallization can be an effective method of purification if a suitable solvent system is found. Column chromatography on silica (B1680970) gel is also a common method for separating the desired product from unreacted starting materials and byproducts. For larger peptide conjugates, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high purity. nih.gov Affinity chromatography can also be employed for the purification of cysteine-containing peptides and proteins. nih.gov

The characterization of the purified compound involves a combination of spectroscopic and analytical techniques to confirm its structure and assess its purity.

Common Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the protons and carbon atoms.

Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. nih.govnih.govjuniperpublishers.com Mass spectrometry is a key tool in the analysis of cysteine modifications in proteomics. researchgate.net

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound.

Optical Rotation: For chiral molecules like L-cysteine derivatives, the specific rotation is a measure of enantiomeric purity.

Mechanistic Investigations of S 2 Nitrophenyl Methyl L Cysteine Reactivity

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Caging Groups

The 2-nitrobenzyl moiety is the most extensively utilized photoremovable protecting group, finding applications in chemical synthesis, photolithography, and biochemistry for the controlled release of bioagents. acs.org The core of its function lies in a photoinduced intramolecular redox process. researchgate.net Upon absorption of light, the 2-nitrobenzyl group undergoes a conformational change, facilitating the release of the caged molecule—in this case, L-cysteine—and the formation of a 2-nitrosobenzaldehyde byproduct. researchgate.net

The primary event in the photolysis of 2-nitrobenzyl compounds is an intramolecular hydrogen atom transfer from the benzylic carbon to the oxygen of the nitro group. acs.orgpsu.edu This ultrafast reaction, occurring in less than a nanosecond, generates a transient species known as an aci-nitro intermediate, which exhibits a characteristic strong absorption around 400 nm. psu.eduacs.orgresearchgate.net

It has been shown that buffers can intercept the primary aci-nitro intermediates, which can further slow down the release of the caged molecule. acs.org This revised understanding of the photolytic pathway, involving key cyclic and hemiacetal intermediates, is critical for designing 2-nitrobenzyl cages with desired release kinetics for time-resolved experiments. acs.org

Key Intermediates in the Photolytic Cleavage of 2-Nitrobenzyl Cages
IntermediateKey CharacteristicRole in MechanismReference
Aci-nitro TautomerStrong absorption near 400 nmPrimary photoproduct formed by intramolecular H-atom transfer acs.orgacs.org
1,3-Dihydrobenz[c]isoxazol-1-olCyclic intermediateFormed from the decay of the aci-nitro tautomer researchgate.netacs.org
HemiacetalPrecedes substrate releaseDecay is often the rate-limiting step for substrate release at pH < 8 acs.orgacs.orgresearchgate.net

The kinetics and efficiency of the photorelease process can be modulated by introducing substituents on either the aromatic ring or the benzylic carbon of the 2-nitrobenzyl group. researchgate.netrsc.org These modifications can influence the stability of intermediates, alter the reaction pathway, and affect the quantum yield of the reaction. researchgate.netnih.gov

For instance, the introduction of 4,5-dimethoxy groups on the aromatic ring can lead to the formation of a triplet state as a major transient species. researchgate.netnih.gov However, this triplet state, which has a charge transfer character, is not part of the productive pathway leading to the aci-nitro intermediate and subsequent release of the caged molecule. researchgate.netnih.gov In the context of reductively-initiated fragmentation of 4-nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring have been shown to accelerate the fragmentation of the corresponding hydroxylamines. rsc.org This effect is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the reaction. rsc.org

The nature of the leaving group (the "caged" molecule) can also have a modest effect on the decay rate of the aci-nitro intermediate. nih.gov However, quantum efficiency is more significantly correlated with leaving groups that stabilize radical character at the benzylic position, as this weakens the C-H bond that is cleaved during the initial photoinduced hydrogen atom transfer. researchgate.net

Effect of Substituents on 2-Nitrobenzyl Photorelease
Substituent TypePositionEffect on PhotoreleaseReference
Electron-donating groups (e.g., methoxy)Aromatic RingCan open non-productive triplet state pathways researchgate.netnih.gov
Electron-donating groupsBenzyl RingAccelerates fragmentation by stabilizing benzylic carbocation character rsc.org
Alkyl group (e.g., methyl)Benzylic Carbon (α-position)Can accelerate fragmentation rsc.org
Leaving Group (Caged Molecule)Benzylic CarbonSmall effect on aci-nitro decay; radical-stabilizing groups increase quantum efficiency researchgate.netnih.gov

The efficiency of the photorelease process is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in the cleavage of the protecting group. psu.edu For many 2-nitrobenzyl compounds, the quantum yields for conversion to the corresponding 2-nitroso product are moderate, with values often ranging from 0.1 to 0.6. acs.orgnih.govnih.gov For example, the quantum yield for the conversion of 2-nitrobenzyl methyl ether to 2-nitrosobenzaldehyde has been reported to be approximately 0.49. acs.org The quantum yield can vary with the molecular structure but is often only slightly affected by solvent properties. nih.gov

Nucleophilic Substitution Reactions Involving the Nitrophenyl Moiety

Beyond its photochemical reactivity, the 2-nitrophenyl group in S-[(2-Nitrophenyl)methyl]-L-cysteine can theoretically participate in nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comd-nb.info In these reactions, a nucleophile attacks the electron-deficient aromatic ring, replacing a leaving group. numberanalytics.comnih.gov The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. d-nb.infonih.gov

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. d-nb.infonih.gov The first, and typically rate-limiting, step is the addition of the nucleophile to the carbon atom bearing the leaving group, which disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comnih.gov In the second, faster step, the leaving group departs, restoring the aromaticity of the ring. nih.gov While halogens are typical leaving groups in SNAr reactions, in principle, other groups can be displaced. d-nb.info For this compound, a potent external nucleophile could potentially attack the nitrophenyl ring, although this reaction is less prominent than its well-established photochemical cleavage.

Covalent Adduct Formation with Biological Thiols

The reactivity of this compound with other biological thiols, such as free cysteine or glutathione (B108866) (GSH), is an important consideration in a biological milieu. Thiol groups are potent nucleophiles and can participate in several types of reactions, including thiol-disulfide exchange and nucleophilic addition or substitution reactions. nih.govnih.gov

The primary mechanism for the reaction of electrophilic species with cysteine and glutathione is often a Michael addition, where the nucleophilic thiolate anion attacks an activated carbon-carbon double bond. nih.govresearchgate.net While this compound does not possess a Michael acceptor system, a potential reaction with external thiols could occur via nucleophilic substitution at the benzylic carbon.

In this SN2-type reaction, the thiolate anion of an external cysteine or glutathione molecule would act as the nucleophile, attacking the electrophilic benzylic carbon of the this compound. This would lead to the displacement of the original L-cysteine moiety as a leaving group, resulting in a thiol exchange and the formation of a new thioether bond. The rate of such a reaction would depend on the nucleophilicity of the attacking thiol and the stability of the leaving group. The pKa of the thiol group is a key determinant of its reactivity, as the deprotonated thiolate anion is the active nucleophilic species. nih.gov Therefore, the reaction rate is expected to increase with higher pH, which favors the formation of the thiolate. nih.govresearchgate.net

This type of covalent adduct formation represents a potential non-photolytic reaction pathway that could influence the stability and behavior of this compound in thiol-rich biological environments.

Non-Specific Thiol Reactivity and Assay Interference Mechanisms

The reactivity of this compound is fundamentally influenced by the nucleophilic character of its thiol group, a trait common to cysteine and its derivatives. This inherent reactivity can lead to non-specific interactions with a variety of molecules, which is a significant consideration in biochemical assays where specificity is paramount. Thiol-containing compounds are known to react with mercury, earning them the name "mercaptans". mdpi.com Their utility in chemical and biological processes is extensive, but this broad reactivity can also be a source of experimental interference. mdpi.com

In many biochemical and cellular assays, reagents are used to block free thiols to prevent post-lysis oxidation or other unintended thiol-mediated reactions. nih.gov However, these thiol-blocking electrophiles, such as iodoacetamide (B48618) and N-ethylmaleimide, can themselves react promiscuously with oxidized forms of cysteine, like sulfenic acid (SOH), leading to covalent adducts. nih.gov This non-specific reactivity can have profound effects on methods designed to detect specific cysteine oxidation states, potentially generating confounding data. nih.gov

Another significant area of interference is in immunoassays. Non-specific antibody binding is a primary source of background noise in techniques like immunohistochemistry (IHC). nih.gov Research has demonstrated that this non-specific binding can be mediated by sulfhydryl interactions between antibodies and tissue side groups. nih.gov Co-incubation of primary antibodies with thiol-reactive compounds, including L-cysteine and reduced glutathione (GSH), has been shown to inhibit this background staining by interrupting the formation of disulfide bridges and other sulfhydryl bonds. nih.gov This highlights a mechanism where the non-specific reactivity of free thiols can be leveraged to improve assay signal-to-noise, but it also underscores the potential for endogenous thiols to interfere with assay results.

The reactivity of thiol surrogates with various electrophilic probes has been studied to quantify this non-specific reactivity. The half-lives of these reactions provide a measure of the compound's potential for off-target interactions.

Table 1. Comparative Reactivity of Thiol Surrogates with Electrophilic Probes
Thiol SurrogateElectrophilic ProbeMeasured Half-life (t½) in hours
CysteamineChloroacetamide4.4
CysteineChloroacetamide3.6
Glutathione (GSH)Chloroacetamide5.8
N-acetyl-cysteineAcrylamide (B121943)>50
CysteineAcrylamide>50
N-benzoyl-cysteamineAcrylamide>50

This table presents data on the reactivity of different thiol-containing molecules with electrophilic compounds, adapted from a comparative analysis. researchgate.net The half-life indicates the time required for half of the electrophilic probe to react, with lower values signifying higher reactivity.

Enzyme-Mediated Transformations (e.g., Nitroreductase Activity)

While specific data on the nitroreductase-mediated transformation of the 2-nitrophenyl moiety of this compound is not extensively detailed in the provided sources, the enzymatic cleavage of the C-S bond in analogous S-alkylated cysteine derivatives is well-documented. A notable example is the enzyme S-Alkylcysteinase, purified from Pseudomonas cruciviae, which catalyzes the transformation of S-methyl-L-cysteine. researchgate.net

This enzyme facilitates the stoichiometric conversion of S-methyl-L-cysteine into methyl mercaptan, pyruvic acid, and ammonia. researchgate.net This reaction demonstrates a key pathway for the metabolic breakdown of S-alkylated cysteine compounds. The mechanism requires pyridoxal (B1214274) phosphate (B84403) as a cofactor, which is common for enzymes involved in amino acid metabolism. researchgate.net This enzymatic process represents a direct cleavage of the bond between the sulfur atom and the alkyl group, releasing the corresponding thiol. This serves as a strong model for how this compound could be similarly processed by specific enzymes, potentially releasing 2-nitrobenzyl mercaptan through the action of a suitable lyase.

Kinetic Parameter Determination in Enzymatic Cleavage

The kinetics of reactions involving S-alkylated cysteine derivatives provide insight into their reactivity and the influence of the S-substituent. Studies on the complex-formation reactions between metal complexes and cysteine derivatives offer a quantitative look at their interaction rates. The reactions of S-methyl-L-cysteine with aqueous palladium(II) and platinum(II) complexes have been investigated, yielding second-order rate constants that quantify the speed of the substitution reaction. researchgate.net

These kinetic studies show that S-methyl-L-cysteine reacts at a different rate than L-cysteine, highlighting the electronic and steric effects of the S-methyl group. researchgate.net The determination of activation parameters, such as the entropy of activation, further supports an associative mechanism for the complex formation. researchgate.net

Table 2. Second-Order Rate Constants for Reactions with Metal Complexes at pH 1.0
ReactantMetal ComplexRate Constant (k₁²⁹⁸) in M⁻¹s⁻¹
L-Cysteine[Pd(dien)H₂O]²⁺(9.11 ± 0.11) x 10²
S-Methyl-L-cysteine[Pd(dien)H₂O]²⁺(33.79 ± 0.63) x 10²
L-Cysteine[Pt(dien)H₂O]²⁺(1.28 ± 0.08) x 10⁻²
S-Methyl-L-cysteine[Pt(dien)H₂O]²⁺(3.87 ± 0.02) x 10⁻²

This table summarizes the kinetic data for the reactions of L-cysteine and its S-methyl derivative with palladium and platinum complexes. The data indicate that S-methylation affects the nucleophilic reactivity of the sulfur atom. researchgate.net

Stereochemical Aspects of Reactivity (e.g., Chiral Ionic Liquids, Asymmetric Catalysis)

The L-cysteine core of this compound contains a stereogenic center, making it a valuable chiral building block in asymmetric synthesis. Chiral sulfinyl compounds, which feature a stereogenic sulfur atom, are particularly important as auxiliaries, ligands, and catalysts in creating stereochemically defined molecules. nih.gov

Derivatives of L-cysteine have been successfully employed to create novel chiral ionic liquids (CILs). mdpi.com These CILs can act as effective organocatalysts in asymmetric reactions, such as the aldol (B89426) condensation. By attaching the enantiopure cysteine moiety to the framework of an ionic liquid, it is possible to create a chiral environment that influences the stereochemical outcome of a reaction. mdpi.com For instance, CILs composed of an S-methyl-L-cysteine cation and a bis(trifluoromethane)sulfonimide anion have been shown to catalyze the reaction between nitrobenzaldehydes and ketones, producing the desired aldol product with high enantiomeric excess (ee). mdpi.com

Table 3. Asymmetric Aldol Reaction Catalyzed by an S-Methyl-L-cysteine-Based Chiral Ionic Liquid
AldehydeKetoneYield (%)Enantiomeric Excess (ee %)
4-nitrobenzaldehydeAcetone7085
2-nitrobenzaldehydeAcetone7696
4-nitrobenzaldehydeCyclohexanone7290 (anti)
2-nitrobenzaldehydeCyclohexanone7592 (anti)

This table presents the results of an asymmetric aldol reaction using a chiral ionic liquid derived from S-methyl-L-cysteine as the organocatalyst. The high enantiomeric excess values demonstrate the effective transfer of chirality from the catalyst to the product. mdpi.com

Recent advances in asymmetric catalysis also focus on creating stereogenic-at-sulfur compounds. nih.gov For example, anionic stereogenic-at-cobalt(III) complexes have been used to catalyze the asymmetric synthesis of chiral sulfinamides through chiral sulfinimidoyl iodide intermediates. nih.gov These sophisticated catalytic systems highlight the ongoing development of methods to control sulfur stereochemistry, a field where chiral precursors like L-cysteine derivatives continue to be of great interest. nih.govnih.gov

S 2 Nitrophenyl Methyl L Cysteine As a Chemical Probe in Biological Systems

Application in Protein and Enzyme Activity Studies

The unique properties of S-[(2-Nitrophenyl)methyl]-L-cysteine lend themselves to a variety of applications in the study of protein and enzyme function. The nitrophenyl group can serve as a discernible tag for tracking modifications and interactions of cysteine residues within proteins.

Probing Protein Interactions and Conformational Dynamics

While the primary use of this compound is in photocaging, the principle of using S-substituted cysteines can be extended to probe protein interactions and conformational changes. For instance, studies on S-allyl cysteine, another S-substituted cysteine derivative, have demonstrated how such modifications can be used to investigate interactions with proteins like human serum albumin. nih.gov Using techniques such as fluorescence quenching, UV-Vis absorption, and circular dichroism, researchers can elucidate the binding mechanisms, forces involved (like hydrogen bonds and van der Waals forces), and conformational changes in the protein upon binding of the modified cysteine. nih.gov This approach provides a framework for how this compound could be used, even without photolysis, to understand how the introduction of a bulky, trackable group on a cysteine residue affects protein structure and its interactions with other molecules. nih.govpsu.edu The unique reactivity of the cysteine thiol makes it a target for a wide array of sulfhydryl-reactive chemicals, allowing for the introduction of various probes to study the local environment and conformational states of proteins. psu.edu

Substrate Analogues for Enzyme Assays and Kinetic Analysis

This compound and similar compounds can serve as substrate analogues in enzyme assays to study enzyme kinetics and activity. In such assays, the cleavage of the bond between the sulfur atom and the nitrophenylmethyl group by an enzyme can be monitored spectrophotometrically by detecting the release of the nitrophenyl group. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). ucl.ac.ukpatsnap.comteachmephysiology.com

The Km value reflects the affinity of the enzyme for the substrate, with a lower Km indicating a higher affinity. patsnap.comteachmephysiology.com Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.comteachmephysiology.com By varying the concentration of the this compound substrate analogue and measuring the initial reaction rates, a Michaelis-Menten plot can be generated. ucl.ac.ukteachmephysiology.com Linear transformations of this data, such as the Lineweaver-Burk plot, can then be used to accurately determine Km and Vmax. teachmephysiology.com This approach is instrumental in characterizing enzyme function, understanding substrate specificity, and screening for enzyme inhibitors. ucl.ac.ukpatsnap.comnih.gov

Photocontrol of Biomolecular Function via Caging Strategies

The most prominent application of this compound is in "caging" strategies, where the biological activity of the cysteine residue is masked by the photolabile ortho-nitrobenzyl group. patsnap.comnih.govnih.gov Exposure to UV light precisely cleaves this group, "uncaging" the cysteine and restoring its natural function. nih.govnih.gov This technique offers exquisite spatiotemporal control over protein activity. nih.govnih.gov

Site-Specific Incorporation into Proteins via Genetic Code Expansion

A significant breakthrough in the use of photocaged amino acids has been their site-specific incorporation into proteins using the technique of genetic code expansion. nih.gov This method utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery. nih.gov This engineered pair recognizes a nonsense codon, typically the amber stop codon (UAG), and inserts the photocaged amino acid at that specific site in the protein sequence. nih.gov

The efficiency of incorporation can vary depending on the specific protein and the site of incorporation. However, robust expression of proteins containing photocaged cysteine has been demonstrated in various systems, including mammalian cells. chapman.edu For example, the incorporation of an Nvoc-caged cysteine into Green Fluorescent Protein (EGFP) in HEK293T cells was shown to be successful, with subsequent mass spectrometry analysis confirming the precise insertion of the noncanonical amino acid. chapman.edu

Table 1: Efficiency of Photocaged Cysteine Incorporation and Decaging in Model Proteins

ProteinHost SystemIncorporation SiteIncorporation EfficiencyDecaging ConditionsDecaging EfficiencyReference
sfGFPHEK293T cellsN150Comparable to other noncanonical amino acids365 nm light, ~4 mW/cm², 1 min~90% nih.gov
Trastuzumab (Antibody)HEK293T cellsMultiple sites testedGood efficiency and selectivity365 nm light, 10 minComplete chapman.edu
TEV ProteaseHEK293T cellsC151Sufficient for functional studies365 nm light, ~4 mW/cm², 1 minSufficient to restore activity nih.gov

Spatiotemporal Control of Protein Function

The ability to activate a protein at a specific time and location with a pulse of light provides an unparalleled tool for dissecting complex biological processes. nih.gov By incorporating this compound at a critical residue, such as in the active site of an enzyme, the protein can be rendered inactive until it is selectively activated by light. nih.govnih.gov

A prime example of this is the photocontrol of Tobacco Etch Virus (TEV) protease. nih.govnih.gov TEV protease is widely used in biotechnology for its high sequence specificity. nih.govnih.gov By replacing the catalytic cysteine at position 151 with a photocaged cysteine, the protease is rendered inactive. nih.gov Upon illumination with 365 nm light, the caging group is removed, restoring the protease's activity. nih.gov This has been demonstrated in live mammalian cells, where the photoactivated TEV protease cleaves a FRET-based reporter, allowing for the real-time monitoring of its activity with high temporal resolution. nih.gov This approach has also been used to control the release of proteins from artificial cells in a spatially and temporally controlled manner. nih.gov Similarly, this strategy has been applied to control the activity of caspases, key enzymes in apoptosis, allowing for the induction of programmed cell death in single cells with high precision. nih.gov

Advanced Photocaged Amino Acids and their Derivatives

The success of the ortho-nitrobenzyl group has spurred the development of other photocaging groups with improved properties. nih.govscholasticahq.com These advanced derivatives aim to shift the activation wavelength to the visible or near-infrared range to minimize potential photodamage to cells, improve the quantum yield of uncaging (the efficiency of the photorelease), and enhance water solubility. nih.govscholasticahq.com

Coumarin-based caging groups, for example, can be activated at longer wavelengths (around 400 nm) and often exhibit higher quantum yields compared to some nitrobenzyl derivatives. nih.govscholasticahq.com Other developments include p-hydroxyphenacyl (pHP) groups, which also show efficient photochemical release. scholasticahq.com The choice of the caging group depends on the specific application, including the biological system under investigation and the desired wavelength of activation. nih.gov

Table 2: Comparison of Photophysical Properties of Different Caging Groups

Caging GroupTypical Activation Wavelength (nm)Quantum Yield (Φ)Key AdvantagesReference
o-Nitrobenzyl~350-3650.01 - 0.1Well-established, versatile nih.govnih.gov
Coumarin~350-430Up to 0.3Longer activation wavelength, often higher quantum yield nih.govscholasticahq.com
p-Hydroxyphenacyl>3000.1 - 1.0Efficient release, good aqueous solubility scholasticahq.com

Investigations into Post-Translational Modifications (e.g., S-Nitrosylation Mimicry)

Post-translational modifications (PTMs) of cysteine residues, such as S-nitrosylation (forming Cys-SNO) and S-sulfenylation (forming Cys-SOH), are critical regulatory mechanisms in cellular signaling. nih.gov These modifications are often transient and challenging to study using conventional methods. While this compound is not directly reported as a mimic for S-nitrosylation, the underlying photochemical strategy is highly relevant for investigating such labile PTMs.

The principle of using a photocaged amino acid to introduce a specific modification with high spatiotemporal control has been successfully applied to study cysteine S-sulfenylation. Researchers have synthesized and utilized photocaged cysteine sulfoxide, a precursor that generates the S-sulfenylated form of cysteine upon photolysis. nih.govresearchgate.netresearchgate.net By incorporating this caged precursor into a protein, the specific functional consequences of S-sulfenylation at a single site can be investigated without globally inducing oxidative stress. nih.govresearchgate.net This approach allows for the precise activation of a redox-sensitive PTM, enabling the study of its direct impact on protein function and downstream signaling pathways.

This methodology provides a powerful blueprint for how photocaging chemistry can be used to dissect complex biological processes involving cysteine PTMs. The light-induced generation of a reactive species from a stable, caged precursor allows researchers to bypass the complex enzymatic pathways normally involved and to ask precise questions about the functional role of a specific modification. This principle of photo-activation to study a labile PTM is conceptually parallel to investigating the consequences of S-nitrosothiol cleavage, providing a powerful tool for the broader field of redox biology. nih.gov

Advanced Analytical and Computational Methodologies in S 2 Nitrophenyl Methyl L Cysteine Research

Spectroscopic Techniques for Mechanistic Elucidation and Structure-Activity Relationship (SAR) Studies

Spectroscopy is a cornerstone in the investigation of caged compounds, providing deep insights into the molecular dynamics that occur from femtoseconds to microseconds after photoexcitation.

Time-Resolved Spectroscopy (e.g., FTIR, UV-Vis) for Photoreaction Intermediates

The photorelease mechanism of the 2-nitrobenzyl protecting group, which is central to S-[(2-Nitrophenyl)methyl]-L-cysteine, involves a series of short-lived intermediates. Time-resolved spectroscopy is critical for detecting and characterizing these species. nih.govnih.gov Upon UV irradiation, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of a primary photoproduct, the aci-nitro intermediate. nih.govrsc.org This key intermediate is observable with both time-resolved UV-Vis (transient absorption) and time-resolved Fourier Transform Infrared (FTIR) spectroscopy. nih.govnih.govnih.gov

Transient absorption spectroscopy has been used to study the multistep photochemistry of various o-nitrobenzyl (ONB) derivatives, identifying the aci-nitro species which is formed on picosecond and nanosecond timescales. nih.govresearchgate.net Subsequent decay of the aci-nitro intermediate leads to the formation of a cyclic benzisoxazolidine intermediate and ultimately to the release of the cysteine molecule and the formation of a 2-nitrosobenzaldehyde byproduct. nih.govrsc.org Time-resolved FTIR provides direct measurement of the photorelease rate by monitoring specific vibrational signals corresponding to the reactant, the aci-nitro intermediate, and the final products. nih.gov For instance, studies on similar caged compounds have used step-scan FTIR to characterize the kinetics of formation and decay of these intermediates in the microsecond timescale. nih.gov

Intermediate/ProductSpectroscopic TechniqueKey ObservationsTimescale
Excited State Transient AbsorptionInitial absorption changes following laser pulse excitation.Femtoseconds to Picoseconds
Aci-nitro intermediate Transient Absorption / Time-Resolved FTIRCharacterized by a distinct absorption spectrum; formation and decay kinetics can be monitored. nih.govresearchgate.netPicoseconds to Microseconds
Cyclic Intermediate (Benzisoxazolidine) Time-Resolved FTIRIdentified by specific vibrational bands during the decay of the aci-nitro species. nih.govMicroseconds
Released L-Cysteine & 2-Nitrosobenzaldehyde Time-Resolved FTIR / UV-VisAppearance of characteristic signals for the final, stable products. nih.govrsc.orgMicroseconds to Milliseconds

Nuclear Magnetic Resonance (NMR) for Conformational and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the three-dimensional structure and conformational preferences of molecules in solution. For this compound, ¹H NMR, in combination with electronic structure calculations, can elucidate the conformational behavior of the cysteine backbone. beilstein-journals.org The analysis of ³JHH coupling constants provides detailed information about the dihedral angles, revealing the most stable conformers in different solvents. beilstein-journals.org Such studies on related L-cysteine derivatives show that conformational preferences can be dictated by a combination of hyperconjugative and steric effects rather than solely by intramolecular hydrogen bonding. beilstein-journals.org

NMR is also invaluable for confirming the outcome of photorelease experiments. researchgate.netupenn.edu By acquiring NMR spectra before and after UV irradiation, researchers can monitor the disappearance of proton signals corresponding to the this compound parent molecule and the concomitant appearance of new signals characteristic of free L-cysteine and the 2-nitrosobenzaldehyde byproduct. upenn.edunih.gov This provides unambiguous confirmation of successful uncaging and allows for quantification of the release yield under steady-state conditions. nih.gov

NucleusApplicationExpected Observations
¹H Conformational AnalysisMeasurement of ³JHH coupling constants to determine torsional angles and identify preferred solution-state conformers. beilstein-journals.org
¹H, ¹³C Mechanistic/Product AnalysisDisappearance of parent compound signals (e.g., benzylic protons) and appearance of signals for released L-cysteine and 2-nitrosobenzaldehyde after photolysis. upenn.edunih.gov
¹H, ¹³C (2D NMR) Structural ElucidationTechniques like COSY and HSQC can be used to confirm the structure of the parent compound and its photoproducts. nih.gov

Mass Spectrometry (MS) Applications (e.g., UPLC-MS for Adducts, LC-HRMS for Metabolites)

Mass spectrometry, particularly when coupled with liquid chromatography (LC), is indispensable for the analysis of this compound adducts and metabolites. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is highly effective for detecting and quantifying cysteine adducts. waters.comwaters.comresearchgate.net For cysteine-conjugated molecules, native size-exclusion chromatography (SEC) LC-MS can be employed to keep noncovalent bonds intact, while reversed-phase LC-MS is used for analyzing smaller adducts. waters.comwaters.com Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns. nih.govresearchgate.net

For studying the metabolic fate of the compound, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the method of choice. iaea.orgresearchgate.netnih.gov HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF), provide high mass accuracy, enabling the confident identification of expected and unexpected metabolites from complex biological matrices. researchgate.net An untargeted metabolomics workflow using LC-HRMS can compare a biological sample containing the compound against a control group to identify metabolites based on their accurate mass and retention time. iaea.orgnih.gov This is crucial for understanding the biotransformation of both the cysteine moiety and the 2-nitrobenzyl group following administration and photorelease.

TechniqueApplicationTarget AnalytesKey Advantages
UPLC-MS/MS Adduct AnalysisThis compound conjugated to other molecules. researchgate.netnih.govHigh sensitivity and structural confirmation via fragmentation. researchgate.net
Native SEC LC-MS Intact Adduct AnalysisAnalysis of larger biomolecule conjugates (e.g., antibody-drug conjugates) where non-covalent interactions are important. waters.comwaters.comPreserves the integrity of large complexes for accurate mass measurement. waters.com
LC-HRMS (e.g., Q-TOF) Metabolite IdentificationMetabolites of this compound and its photoproducts in biological samples. iaea.orgresearchgate.netHigh mass accuracy allows for elemental composition determination and identification of unknown metabolites. nih.gov

Chromatographic Separation and Derivatization Approaches

Chromatographic techniques are essential for ensuring the purity of this compound and for analyzing its stereochemistry and metabolites, often with the aid of derivatization to enhance analytical performance.

High-Performance Liquid Chromatography (HPLC) for Stereochemical Purity and Chiral Analysis

Since the compound is derived from L-cysteine, its stereochemical purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary method for direct enantiomeric analysis. sigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.comresearchgate.net These columns are compatible with a range of aqueous and organic mobile phases, making them suitable for separating polar, ionic compounds like amino acid derivatives. sigmaaldrich.com By developing a suitable mobile phase, baseline resolution of the L- and D-enantiomers can be achieved, allowing for the precise quantification of the enantiomeric excess of this compound. researchgate.netankara.edu.tr

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleApplicable Mobile PhasesSuitability for Amino Acid Derivatives
Macrocyclic Glycopeptide TeicoplaninPolar Ionic Mode, Reversed-Phase, Polar Organic Mode. sigmaaldrich.comresearchgate.netExcellent for underivatized amino acids and their polar derivatives. sigmaaldrich.comsigmaaldrich.com
Crown Ether (18-Crown-6)-tetracarboxylic acidAcidified aqueous/organic mixtures (e.g., with TFA). ankara.edu.trEffective for primary amino acids, relies on host-guest complexation with the ammonium (B1175870) group. ankara.edu.tr
Polysaccharide-Based Cellulose or Amylose derivativesNormal-phase, Reversed-Phase.Generally requires derivatization for amino acids due to poor solubility in non-polar solvents. sigmaaldrich.comankara.edu.tr

Derivatization Reagents for Enhanced Detection and Chiral Metabolomics

Derivatization is a powerful strategy to improve the detection sensitivity and chromatographic separation of this compound, its photoreleased products, and its metabolites.

For enhanced detection of the thiol group in released L-cysteine, several reagents are available. Monobromobimane (MBB) and ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react with thiols to produce highly fluorescent adducts, enabling quantification at very low concentrations using HPLC with fluorescence detection. mdpi.comnih.gov Reagents like 4,4′-dithiodipyridine (DTDP) can be used to derivatize thiols for analysis by HPLC-MS/MS, providing stable derivatives suitable for complex matrices. acs.orgacs.org

For chiral analysis via the indirect method, a chiral derivatizing agent (CDA) is used to convert the enantiomeric analytes into diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Marfey’s reagent (FDAA) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are classic examples that react with the primary amine of cysteine. nih.gov Another common approach involves using o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindoles. researchgate.netnih.govresearchgate.net These methods are essential for determining the enantiomeric composition of cysteine-containing metabolites in chiral metabolomics studies. nih.govmdpi.com

ReagentTarget Functional GroupPurposeDetection Method
Monobromobimane (MBB) Thiol (-SH)Enhanced DetectionFluorescence. mdpi.com
SBD-F Thiol (-SH)Enhanced DetectionFluorescence. nih.gov
4,4′-dithiodipyridine (DTDP) Thiol (-SH)Enhanced DetectionUV/Vis, MS/MS. acs.orgacs.org
Marfey’s Reagent (FDAA) Amine (-NH₂)Chiral Separation (Indirect)UV/Vis, MS. nih.gov
OPA + Chiral Thiol (e.g., IBLC) Amine (-NH₂)Chiral Separation (Indirect)Fluorescence. researchgate.netnih.gov
S-NIFE Amine (-NH₂)Chiral Separation (Indirect)UV/Vis, MS. nih.gov

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in the study of complex biochemical systems. For this compound, these methodologies provide profound insights into its electronic structure, reactivity, and interactions with biological macromolecules. By simulating molecular behavior at an atomic level, researchers can elucidate reaction mechanisms, predict binding affinities, and understand the intricate forces governing its biological activity, complementing and guiding experimental work.

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic chemical properties of this compound. These methods are used to compute the energetics of reaction pathways, identify transition states, and elucidate the step-by-step mechanisms of chemical transformations.

DFT studies on related sulfur-containing amino acids have successfully determined key thermodynamic and kinetic parameters. For instance, calculations on L-cysteine have been used to determine bond dissociation enthalpies (BDEs) for S-H, S-S, and C-S bonds, which are crucial for understanding its role in redox processes. researchgate.net Similar approaches can be applied to this compound to predict the stability of the C-S bond and the molecule's susceptibility to cleavage under various conditions.

In a study on the reaction between acrylamide (B121943) and L-cysteine, DFT was employed to analyze the reaction mechanism and calculate activation energies. mdpi.com This type of analysis is directly relevant to this compound, which is often used as a substrate in enzyme assays where the thioether bond is cleaved. By modeling the reaction coordinates, researchers can calculate the energy barriers for nucleophilic attack on the sulfur atom or adjacent carbons, providing a detailed picture of the enzymatic or chemical cleavage mechanism.

Global reactivity descriptors, derived from quantum chemical calculations, offer a quantitative measure of a molecule's reactivity. These descriptors, including ionization potential, electron affinity, chemical hardness, and chemical potential, can be calculated for this compound to predict its behavior as an electrophile or nucleophile in biochemical reactions.

Table 1: Representative Reactivity Descriptors and Activation Energies for L-Cysteine Reactions (Illustrative Example).
ParameterDescriptionTypical Value (L-Cysteine)Significance in Mechanistic Studies
Ionization Potential (I)Energy required to remove an electron.~9.4 eVIndicates electron-donating ability.
Electron Affinity (A)Energy released when an electron is added.~-0.1 eVIndicates electron-accepting ability.
Chemical Hardness (η)Resistance to change in electron distribution.~4.75 eVRelates to the stability and reactivity of the molecule.
Activation Energy (Ea)Minimum energy required to initiate a reaction.30-65 kJ·mol⁻¹ (for reaction with Acrylamide)Determines the rate of a chemical reaction.

Data in this table are illustrative, based on values reported for L-cysteine in studies such as the reaction with acrylamide, to demonstrate the types of parameters obtained from quantum chemical calculations. mdpi.com

Molecular Dynamics Simulations for Ligand-Protein Interactions (e.g., Covalent Inhibition)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations are invaluable for investigating its interaction with proteins, particularly in scenarios involving covalent modification of enzyme active sites. nih.gov Cysteine residues are frequent targets for covalent inhibitors due to the nucleophilicity of the thiol group. numberanalytics.com

MD simulations can model the entire process of a ligand binding to a protein. This includes the initial non-covalent association, conformational changes in both the ligand and the protein, and the final formation of a covalent bond. nih.govsupsi.ch For a molecule like this compound, which can act as a covalent modifier, simulations can reveal:

Binding Pathway and Pose: How the molecule navigates to the active site and the specific orientation it adopts before reaction.

Protein Dynamics: How the protein's structure fluctuates to accommodate the ligand and facilitate the reaction. Studies have shown that the exposure of buried cysteine residues can be a critical step, influenced by the flexibility of neighboring helices. researchgate.net

Interaction Networks: The key non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the initial ligand-protein complex and orient the reactive groups for covalent bond formation. nih.gov The sulfur atom in cysteine is highly polarizable and can participate in strong van der Waals interactions. nih.govresearchgate.net

Solvent Effects: The role of water molecules in mediating interactions and participating in the reaction mechanism.

By combining quantum mechanics with molecular mechanics (QM/MM methods), researchers can model the covalent bond-forming step with high accuracy while treating the larger protein environment with a more computationally efficient classical force field. This hybrid approach is essential for studying the reaction mechanisms of covalent inhibition involving cysteine proteases. nih.gov

Table 2: Key Insights from Molecular Dynamics Simulations of Ligand-Cysteine Interactions.
Simulation OutputDescriptionApplication to this compound Research
Root Mean Square Deviation (RMSD)Measures the average deviation of protein or ligand atoms from a reference structure over time.Assesses the stability of the ligand-protein complex.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Identifies flexible regions of the protein that may be involved in binding.
Binding Free Energy (e.g., MM/PBSA)An estimation of the ligand-protein binding affinity.Predicts how strongly the molecule binds to its target protein.
Interaction Energy AnalysisDecomposes the binding energy into contributions from specific residues.Highlights key amino acids responsible for ligand recognition and binding.

Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) in Mechanistic Studies

To gain a deeper understanding of the electronic changes that occur during a chemical reaction, researchers employ advanced analytical methods like the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM). These techniques analyze the topology of the electron density obtained from quantum chemical calculations to provide a detailed description of chemical bonding and reactivity.

The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into distinct atomic basins. researchgate.net This allows for the calculation of atomic properties and the characterization of interatomic interactions. Within QTAIM, the presence of a "bond path" between two atoms is a necessary condition for a chemical bond. The properties of the electron density at the bond critical point (BCP) on this path reveal the nature of the bond (e.g., covalent vs. electrostatic). In studying the mechanism of reactions involving this compound, QTAIM analysis can be used to:

Characterize the C-S thioether bond and how its properties change upon interaction with an enzyme.

Monitor the formation and breaking of bonds during a reaction by tracking the evolution of critical points in the electron density.

Quantify non-covalent interactions, such as hydrogen bonds, that are crucial for orienting the substrate in an active site.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron pair in a given region of space. It provides a visual and quantitative picture of core electrons, covalent bonds, and lone pairs. For mechanistic studies, ELF analysis is particularly useful for visualizing the electronic rearrangements that occur during a reaction. For example, in a nucleophilic attack involving the sulfur atom of a cysteine derivative, ELF can clearly show the flow of electron density from the nucleophile's lone pair to form a new bond and the simultaneous breaking of an existing bond.

While specific ELF and QTAIM studies on this compound are not prominent in the literature, these methods have been applied to other cysteine derivatives to understand conformational preferences and the nature of intramolecular interactions. researchgate.net Such analyses would be highly valuable in dissecting the electronic details of how this compound is processed by enzymes or participates in chemical reactions.

Q & A

Q. How can S-[(2-Nitrophenyl)methyl]-L-cysteine be utilized to study enzyme kinetics in vitro?

  • Methodological Answer: The compound serves as a chromogenic substrate in enzyme assays due to its nitrophenyl group. Upon enzymatic cleavage (e.g., by cysteine proteases), the release of the 2-nitrophenyl moiety can be quantified via UV-Vis spectrophotometry at 405–420 nm. Researchers should optimize substrate concentration (typically 0.1–5 mM) and reaction pH to match the enzyme’s active site environment. Include controls with enzyme inhibitors (e.g., E-64 for cysteine proteases) to validate specificity. Data analysis involves calculating VmaxV_{max} and KmK_m using Michaelis-Menten kinetics .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

  • Methodological Answer: Store the compound desiccated at 4°C in amber vials to prevent photodegradation of the nitro group. Prepare stock solutions in anhydrous DMSO or pH-stable buffers (e.g., PBS, pH 7.4) and aliquot to avoid freeze-thaw cycles. Use nitrile gloves and fume hoods during handling to minimize skin contact and inhalation risks. Verify purity (>95%) via HPLC before critical experiments, as impurities may interfere with kinetic measurements .

Q. How does this compound enable tracking of cysteine residues in protein modification studies?

  • Methodological Answer: The nitrophenyl group acts as a thiol-reactive tag. Incubate the compound with target proteins under reducing conditions (e.g., 1–5 mM TCEP) to ensure free cysteine availability. Reaction progress can be monitored via SDS-PAGE with Coomassie staining (mobility shifts) or Western blotting using anti-nitroaromatic antibodies. For quantitative analysis, use mass spectrometry to identify modified residues and calculate labeling efficiency. Optimize reaction time (30–120 minutes) and molar excess (10–50×) of the compound relative to protein concentration .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the inhibitory effects of this compound in enzyme assays?

  • Methodological Answer: Contradictions may arise from variable assay conditions (pH, ionic strength) or enzyme isoforms. Perform dose-response curves under standardized conditions and validate using orthogonal methods (e.g., fluorescence quenching or ITC). Test the compound against recombinant vs. native enzyme preparations to rule out matrix effects. Cross-reference with structural data (e.g., X-ray crystallography) to assess steric hindrance from the 2-nitrophenyl group at the active site .

Q. What strategies optimize the synthesis of this compound derivatives for targeted drug delivery?

  • Methodological Answer: Modify the nitro group via catalytic hydrogenation (H₂/Pd-C) to generate amine intermediates for conjugation. For bioconjugation, employ click chemistry (e.g., azide-alkyne cycloaddition) or NHS ester coupling. Reaction efficiency depends on solvent polarity (DMF or THF) and stoichiometric ratios (1.2–2.0 equivalents of coupling reagent). Purify derivatives via reverse-phase HPLC and characterize using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How does the ortho-nitrophenyl group in this compound influence its reactivity compared to para-substituted analogs?

  • Methodological Answer: The ortho-nitro group introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack rates compared to para-substituted derivatives. Compare kinetic parameters (kcat/Kmk_{cat}/K_m) in enzymatic assays using S-(4-nitrophenyl)-L-cysteine as a control. Computational modeling (DFT or MD simulations) can quantify steric clashes and electronic effects. Experimental validation via X-ray crystallography of enzyme-substrate complexes is recommended .

Q. Can this compound be radiolabeled for in vivo tracking of thiol metabolism?

  • Methodological Answer: While not directly reported, radiolabeling could follow methodologies for similar cysteine derivatives. For ¹¹C labeling, react L-cysteine with [¹¹C]methyl iodide in ethanol/water (1:1) under basic conditions (NaOH, 0.1 M). Purify via semi-preparative HPLC and validate radiochemical purity (>95%) with radio-TLC. For ³⁵S labeling, substitute with H₂³⁵S during synthesis. Biodistribution studies in murine models should assess uptake in organs with high thiol metabolism (e.g., liver, kidneys) .

Key Considerations for Experimental Design

  • Structural Characterization: Always confirm compound identity via NMR and HRMS, especially after derivatization.
  • Control Experiments: Include negative controls (e.g., substrate-only, enzyme-only) and competitive inhibitors to validate specificity.
  • Data Reproducibility: Replicate experiments across independent batches of the compound to account for synthesis variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.